molecular formula C9H11N5O5 B3045664 3'-Azido-2',3'-dideoxy-5-hydroxyuridine CAS No. 111495-90-0

3'-Azido-2',3'-dideoxy-5-hydroxyuridine

Cat. No. B3045664
CAS RN: 111495-90-0
M. Wt: 269.21 g/mol
InChI Key: AXXNSKSOBHVEGQ-UBKIQSJTSA-N
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Description

3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Molecular Structure Analysis

The molecular formula of 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is C9H11N5O5 . Its average mass is 269.214 Da and its monoisotopic mass is 269.076019 Da .


Chemical Reactions Analysis

3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is known to inhibit DNA synthesis and induce apoptosis . This is part of its broad antitumor activity against indolent lymphoid malignancies .

Scientific Research Applications

Pharmacokinetics and Metabolism

3'-Azido-2',3'-dideoxyuridine (AzddU) is a significant inhibitor of human immunodeficiency virus (HIV) replication in vitro and demonstrates lower bone marrow toxicity compared to other compounds. The catabolic disposition of AzddU in hepatocytes indicates the formation of specific catabolites, highlighting its unique metabolic pathways which may contribute to its low toxicity and effectiveness against HIV (Cretton, Xie, Goudgaon, Schinazi, Chu, & Sommadossi, 1992). Additionally, the metabolism of AzddU in human peripheral blood mononuclear cells and bone marrow cells was studied, revealing novel metabolic pathways for deoxyuridine analogs, suggesting unique features that might influence its action and low toxicity (Zhu, Schinazi, Chu, Williams, Colby, & Sommadossi, 1990).

Antiviral Activity

Various analogues of AzddU, such as 2,5'-anhydro derivatives, have been synthesized and evaluated for potential anti-HIV activity. These analogues have demonstrated significant anti-HIV-1 activity, suggesting the potential of AzddU and its derivatives in HIV treatment (Lin, Shen, August, Brankovan, Yang, Ghazzouli, & Prusoff, 1989). Further, the structure-activity relationships of pyrimidine nucleosides related to AzddU were studied, identifying compounds with high potency and low toxicity, beneficial for treating HIV-1 in human lymphocytes (Chu, Schinazi, Ahn, Ullas, & Gu, 1989).

Development of Prodrugs

Research has been conducted on developing prodrugs of AzddU to improve its pharmacokinetic properties, reduce toxicity, and enhance its anti-HIV activity. For instance, the study of novel prodrugs of AZT (zidovudine), a closely related compound, offers insights into designing effective prodrugs for AzddU (Parang, Wiebe, & Knaus, 2000).

Biochemical and Molecular Studies

Spectroscopic techniques have been utilized to study derivatives of AzddU, such as its biotransformation by environmental strains like Stenotrophomonas maltophilia. These studies provide a deeper understanding of AzddU's chemical properties and its potential environmental impact (Kruszewska, Chmielowiec, Bednarek, Witowska-Jarosz, Dobrowolski, & Misicka, 2003).

Pharmacokinetic Characterization

In vitro and in vivo pharmacokinetic characterizations of AzddU and its prodrugs have been performed to understand their absorption, distribution, metabolism, and excretion. This research is crucial for optimizing drug formulations and dosing regimens for clinical use (Quevedo & Brinón, 2009).

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine involves the inhibition of DNA synthesis and the induction of apoptosis . These actions contribute to its broad antitumor activity against indolent lymphoid malignancies .

properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c10-13-12-4-1-7(19-6(4)3-15)14-2-5(16)8(17)11-9(14)18/h2,4,6-7,15-16H,1,3H2,(H,11,17,18)/t4-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNSKSOBHVEGQ-UBKIQSJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149668
Record name 3'-Azido-2',3'-dideoxy-5-hydroxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111495-90-0
Record name 3'-Azido-2',3'-dideoxy-5-hydroxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-hydroxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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